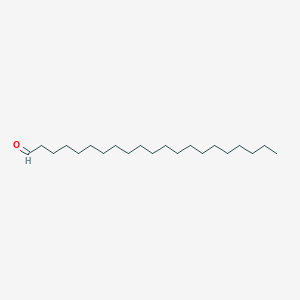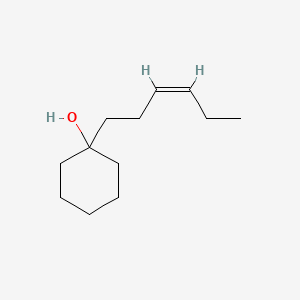
(Z)-1-(3-Hexenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(3-Hexenyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hexenyl group and a hydroxyl group The (Z) configuration indicates the specific geometric arrangement of the hexenyl group, which is crucial for its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3-Hexenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (Z)-3-hexen-1-ol.
Grignard Reaction: A Grignard reagent, such as (Z)-3-hexenylmagnesium bromide, is prepared by reacting (Z)-3-hexen-1-ol with magnesium in the presence of anhydrous ether.
Addition Reaction: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product, this compound.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Z)-1-(3-Hexenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products:
Oxidation: Cyclohexanone or (Z)-1-(3-Hexenyl)cyclohexanone.
Reduction: (Z)-1-(3-Hexyl)cyclohexane.
Substitution: (Z)-1-(3-Hexenyl)cyclohexyl chloride or (Z)-1-(3-Hexenyl)cyclohexylamine.
Scientific Research Applications
Chemistry: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to investigate the effects of specific geometric configurations on biological activity. It may serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it a valuable ingredient in perfumery.
Mechanism of Action
The mechanism of action of (Z)-1-(3-Hexenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hexenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(E)-1-(3-Hexenyl)cyclohexan-1-ol: The (E) isomer has a different geometric configuration, leading to distinct chemical and biological properties.
1-(3-Hexyl)cyclohexan-1-ol: Lacks the double bond in the hexenyl group, resulting in different reactivity and applications.
Cyclohexanol: A simpler compound with only a hydroxyl group, used as a basic building block in organic synthesis.
Uniqueness: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is unique due to its specific (Z) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and sensory characteristics, making it valuable for specialized applications.
Properties
CAS No. |
93963-11-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-[(Z)-hex-3-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h3-4,13H,2,5-11H2,1H3/b4-3- |
InChI Key |
SPUDXAQAHJIHFG-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCC1(CCCCC1)O |
Canonical SMILES |
CCC=CCCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


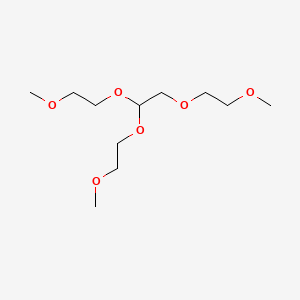
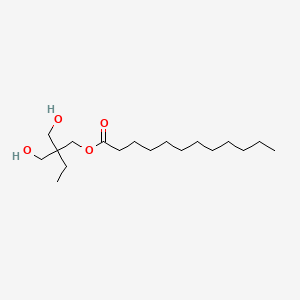
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
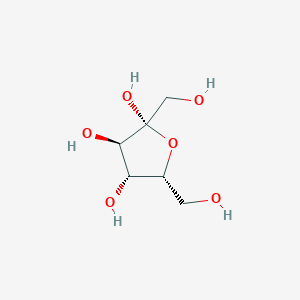
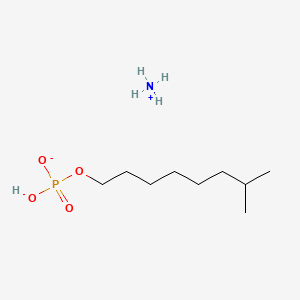
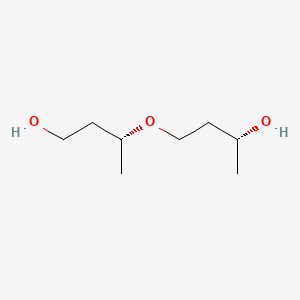
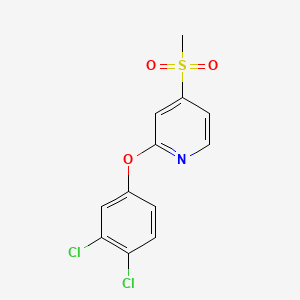
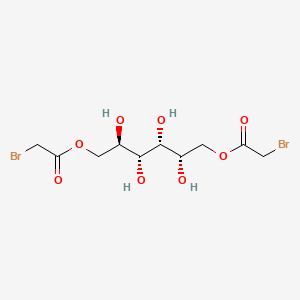
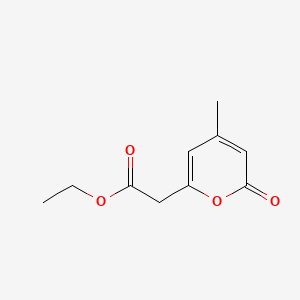
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)
